

# Sirtratumab Vedotin in Platinum-Resistant Urothelial Carcinoma: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sirtratumab

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This guide provides a detailed comparison of **sirtratumab** vedotin (M2541/ASG-15ME) with other therapeutic alternatives for platinum-resistant urothelial carcinoma. The following sections present a comprehensive overview of its performance, supported by experimental data, to inform research and drug development in this challenging therapeutic area.

## Overview of Sirtratumab Vedotin

**Sirtratumab** vedotin is an investigational antibody-drug conjugate (ADC) that targets the SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein with limited expression in normal tissues but high expression in urothelial carcinoma.<sup>[1][2]</sup> The ADC consists of a humanized IgG2 monoclonal antibody against SLITRK6, a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE) as the cytotoxic payload.<sup>[2][3]</sup> Upon binding to SLITRK6 on tumor cells, **sirtratumab** vedotin is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.<sup>[1]</sup>

## Comparative Efficacy in Platinum-Resistant Urothelial Carcinoma

The efficacy of **sirtratumab** vedotin has been evaluated in a Phase I clinical trial (NCT01963052) involving patients with metastatic urothelial carcinoma who had failed at least

one prior chemotherapy regimen.[1][4] The data below compares its performance with other approved therapies in a similar patient population.

Drug	Target	Trial	Patient Population	Overall Response Rate (ORR)	Complete Response (CR)	Median Duration of Response (mDoR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)
Sirtratumab Vedotin (at RP2D of 1.00 mg/kg)	SLITRK 6	NCT01963052	Metastatic UC, previously treated	35.7%	Not Reported	15 weeks	16 weeks	Not Reported
Enfortumab Vedotin	Nectin-4	EV-201 (Cohort 1)	Locally advanced or metastatic UC, post-platinum and anti-PD-1/L1 therapy	44% <a href="#">[5]</a>	12% <a href="#">[5]</a>	7.6 months <a href="#">[5]</a>	5.8 months <a href="#">[5]</a>	11.7 months <a href="#">[5]</a>
Sacituzumab Govitecan	Trop-2	TROPHY-U-01 (Cohort 1)	Metastatic UC, post-platinum and checkpoint	27% <a href="#">[6]</a> <a href="#">[7]</a>	6% <a href="#">[6]</a>	7.2 months <a href="#">[7]</a>	5.4 months <a href="#">[6]</a> <a href="#">[7]</a>	10.9 months <a href="#">[7]</a> <a href="#">[8]</a>

		inhibitor s						
Pembro lizumab	PD-1	KEYNO TE-045	Advanc ed UC, progres sed on	21.1% [9]	Not Reporte d	29.7 months[ 10]	Not Reporte d	10.3 months
			platinu					
			m-					
			containi					
			ng					
			chemot herapy					

## Comparative Safety Profile

The safety profile of **sirtratumab** vedotin is summarized below in comparison to other agents. The data reflects treatment-emergent adverse events (TEAEs) observed in their respective clinical trials.

Drug	Trial	Common Treatment-Related Adverse Events (Any Grade)	Key Grade $\geq 3$ Treatment-Related Adverse Events
Sirtratumab Vedotin	NCT01963052	Fatigue (54.8%), Nausea (37.6%), Decreased appetite (35.5%)[1]	Dose-limiting toxicities included neutropenia. Peripheral neuropathy and ocular toxicities occurred at doses $\geq 0.75$ mg/kg.[1]
Enfortumab Vedotin	EV-201 (Cohort 1)	Fatigue (50%), Peripheral neuropathy (50%), Alopecia (49%), Rash (48%), Decreased appetite (44%), Dysgeusia (40%)[11]	No single Grade $\geq 3$ event occurred in $\geq 10\%$ of patients.[11]
Sacituzumab Govitecan	TROPHY-U-01 (Cohort 1)	Neutropenia, Anemia, Febrile neutropenia, Diarrhea[6]	Neutropenia (35%), Anemia (14%), Febrile neutropenia (10%), Diarrhea (10%)[6]
Pembrolizumab	KEYNOTE-045	Fatigue (38%), Musculoskeletal pain (32%), Pruritus (23%), Decreased appetite (21%), Nausea (21%), Rash (20%)[12]	Pneumonitis (1.9% resulted in discontinuation)[12]

## Signaling Pathway and Experimental Workflow

### Mechanism of Action of Sirtratumab Vedotin

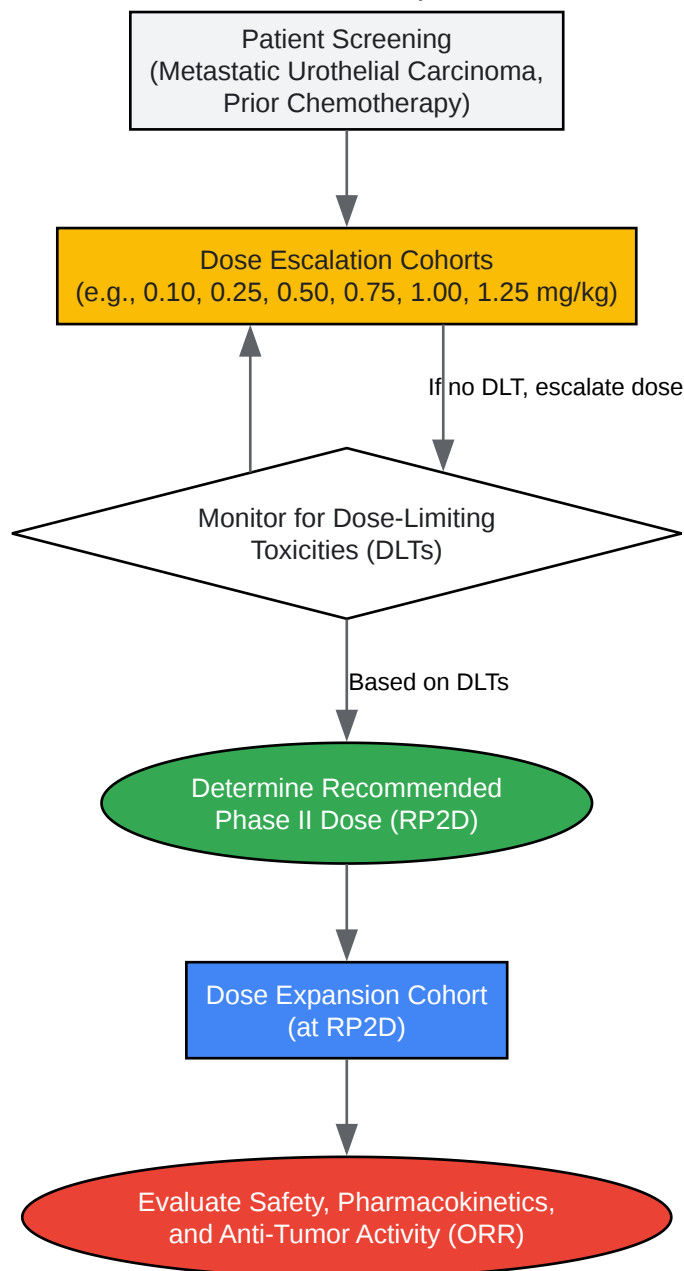


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Caption: Mechanism of action of **sirtratumab** vedotin.

## Experimental Workflow of a Phase I Dose-Escalation Trial

## Phase I Dose-Escalation and Expansion Trial Workflow

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Caption: Workflow of a typical Phase I dose-escalation trial.

## Experimental Protocols

### Sirtratumab Vedotin (NCT01963052) Phase I Trial Protocol

- Study Design: This was a multicenter, single-arm, phase I dose-escalation and expansion trial.[1]
- Patient Population: Patients with histologically confirmed metastatic urothelial carcinoma who had failed at least one prior chemotherapy regimen for metastatic disease were eligible. [4] The trial also included patients with prior checkpoint inhibitor (CPI) therapy.[1]
- Dose Escalation: **Sirtratumab** vedotin was administered intravenously at six dose levels: 0.10, 0.25, 0.50, 0.75, 1.00, and 1.25 mg/kg.[1][13] A continual reassessment method was used to determine dose-limiting toxicities (DLTs) and the recommended phase II dose (RP2D).[1]
- Treatment Schedule: The drug was administered once weekly for 3 weeks of every 4-week cycle.[4]
- Primary Objectives: To evaluate the safety and pharmacokinetics of **sirtratumab** vedotin.[1]
- Secondary Objectives: To assess the anti-tumor activity (best overall response).[1]

## Enfortumab Vedotin (EV-201) Trial Protocol

- Study Design: A global, phase II, single-arm study.[5][11]
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were previously treated with platinum chemotherapy and an anti-PD-1/L1 therapy.[5][11]
- Treatment: Enfortumab vedotin was administered at a dose of 1.25 mg/kg intravenously on days 1, 8, and 15 of every 28-day cycle.[5][11]
- Primary Endpoint: Objective response rate (ORR) per RECIST v1.1, assessed by blinded independent central review.[5][11]

## Sacituzumab Govitecan (TROPHY-U-01) Trial Protocol

- Study Design: A multicohort, global, open-label, phase II study.[6]
- Patient Population (Cohort 1): Patients with unresectable locally advanced or metastatic urothelial carcinoma with disease progression after platinum-based chemotherapy and



checkpoint inhibitors.[6]

- Treatment: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of 21-day cycles.[6]
- Primary Objective: ORR evaluated by RECIST v1.1 via central review.[6]

## Pembrolizumab (KEYNOTE-045) Trial Protocol

- Study Design: A randomized, open-label, phase III trial.[9]
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that progressed on or after platinum-containing chemotherapy.[14]
- Treatment Arms:
  - Pembrolizumab 200 mg every 3 weeks.[9]
  - Investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[9]
- Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[9]

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### Contact

Address: 3281 E Guasti Rd

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